1-(Chloromethyl)-2-({4-[(2-methylpropyl)sulfanyl]phenyl}sulfanyl)benzene
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Overview
Description
1-(Chloromethyl)-2-({4-[(2-methylpropyl)sulfanyl]phenyl}sulfanyl)benzene is an organic compound that features a chloromethyl group and two sulfanyl-substituted phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-2-({4-[(2-methylpropyl)sulfanyl]phenyl}sulfanyl)benzene typically involves multiple steps:
Formation of the sulfanyl-substituted phenyl ring: This can be achieved by reacting 4-bromothiophenol with 2-methylpropyl bromide in the presence of a base such as potassium carbonate.
Coupling of the phenyl rings: The sulfanyl-substituted phenyl ring can be coupled with another phenyl ring using a palladium-catalyzed cross-coupling reaction.
Introduction of the chloromethyl group: The final step involves the chloromethylation of the benzene ring, which can be done using chloromethyl methyl ether and a Lewis acid like aluminum chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-2-({4-[(2-methylpropyl)sulfanyl]phenyl}sulfanyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride
Major Products
Substitution Products: Aminomethyl or thiomethyl derivatives
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Reduced benzene derivatives
Scientific Research Applications
Chemistry
Catalysis: Compounds with sulfanyl groups are often used as ligands in catalytic reactions.
Materials Science: Such compounds can be used in the synthesis of polymers and other advanced materials.
Biology and Medicine
Drug Development:
Biological Studies: It can be used as a probe to study biological pathways involving sulfanyl groups.
Industry
Chemical Synthesis: Used as intermediates in the synthesis of more complex molecules.
Material Production: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-2-({4-[(2-methylpropyl)sulfanyl]phenyl}sulfanyl)benzene would depend on its specific application. For instance:
Enzyme Inhibition: The compound may inhibit enzymes by binding to the active site or allosteric sites.
Receptor Modulation: It may interact with receptors on cell surfaces, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(Chloromethyl)-2-(phenylsulfanyl)benzene
- 1-(Chloromethyl)-2-({4-[(methyl)sulfanyl]phenyl}sulfanyl)benzene
Uniqueness
1-(Chloromethyl)-2-({4-[(2-methylpropyl)sulfanyl]phenyl}sulfanyl)benzene is unique due to the presence of the 2-methylpropyl group, which can influence its chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
56056-66-7 |
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Molecular Formula |
C17H19ClS2 |
Molecular Weight |
322.9 g/mol |
IUPAC Name |
1-(chloromethyl)-2-[4-(2-methylpropylsulfanyl)phenyl]sulfanylbenzene |
InChI |
InChI=1S/C17H19ClS2/c1-13(2)12-19-15-7-9-16(10-8-15)20-17-6-4-3-5-14(17)11-18/h3-10,13H,11-12H2,1-2H3 |
InChI Key |
CUHWKLOIQAPCSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSC1=CC=C(C=C1)SC2=CC=CC=C2CCl |
Origin of Product |
United States |
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